4-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl acetate
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Overview
Description
4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]PHENYL ACETATE is a complex organic compound that features a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]PHENYL ACETATE typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate acylating agents. One common method includes the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acetylation reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]PHENYL ACETATE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzodioxin moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]PHENYL ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of enzyme catalysis and disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]PHENYL ACETATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H15NO5 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C17H15NO5/c1-11(19)23-14-5-2-12(3-6-14)17(20)18-13-4-7-15-16(10-13)22-9-8-21-15/h2-7,10H,8-9H2,1H3,(H,18,20) |
InChI Key |
HSKVYHFMXRSQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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